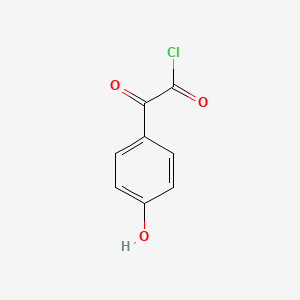

(4-Hydroxyphenyl)(oxo)acetyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

75244-66-5 |

|---|---|

Molecular Formula |

C8H5ClO3 |

Molecular Weight |

184.57 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)-2-oxoacetyl chloride |

InChI |

InChI=1S/C8H5ClO3/c9-8(12)7(11)5-1-3-6(10)4-2-5/h1-4,10H |

InChI Key |

IYZWAJUIHXKGNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)Cl)O |

Origin of Product |

United States |

Methodologies for the Synthesis of 4 Hydroxyphenyl Oxo Acetyl Chloride

Direct Halogenation Approaches

Direct halogenation methods aim to introduce the oxoacetyl chloride moiety onto the phenol (B47542) ring in a limited number of steps. These approaches often involve electrophilic aromatic substitution reactions where the phenol ring acts as a nucleophile.

One direct route involves the Friedel-Crafts acylation of phenol with a suitable reactive species derived from oxalic acid, such as oxalyl chloride. wikipedia.org In this type of reaction, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to activate the oxalyl chloride, making it a more potent electrophile. The activated acylating agent then attacks the electron-rich phenol ring.

The reaction's regioselectivity is crucial, as the hydroxyl group of phenol is an ortho-, para-directing activator. The formation of the para-substituted product, (4-Hydroxyphenyl)(oxo)acetyl chloride, is generally favored over the ortho-isomer due to reduced steric hindrance. The reaction proceeds as the aromatic ring attacks the electrophilic carbonyl carbon of the oxalyl chloride-AlCl₃ complex. Subsequent hydrolysis of the intermediate yields the corresponding carboxylic acid, which can then be converted to the acyl chloride. wikipedia.org However, controlling the reaction conditions is essential to prevent side reactions, such as the formation of diaryl ketones or polymerization. The reaction between phenol and oxalyl chloride can also lead to the formation of phenyl oxalate (B1200264) esters, particularly in the presence of a base like pyridine.

Optimizing chlorination is critical for maximizing the yield and purity of the final acyl chloride product. This typically involves the conversion of the corresponding carboxylic acid, (4-hydroxyphenyl)glyoxylic acid, into the target acyl chloride. Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). libretexts.orglibretexts.org

Thionyl chloride is a widely used reagent for this conversion. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. A subsequent nucleophilic attack by the chloride ion results in the formation of the acyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. libretexts.org

Oxalyl chloride is another effective, albeit milder and more selective, reagent for this transformation. wikipedia.org Its reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The catalyst first reacts with oxalyl chloride to form an electrophilic Vilsmeier reagent. This intermediate activates the carboxylic acid, which is then attacked by a chloride ion to yield the desired acyl chloride, regenerating the DMF catalyst in the process. wikipedia.org The byproducts of this reaction, carbon dioxide and carbon monoxide, are gaseous, which simplifies product purification.

| Chlorinating Agent | Typical Catalyst | Common Solvents | Reaction Temperature | Key Byproducts | Advantages |

|---|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | None or Pyridine | DCM, Chloroform, Benzene (B151609) | Room Temp. to Reflux | SO₂, HCl | Inexpensive, volatile byproducts |

| Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | DCM, Dioxane, Benzene | 0°C to Room Temp. | CO, CO₂, HCl | Milder conditions, gaseous byproducts simplify purification |

| Phosphorus Pentachloride (PCl₅) | None | None or inert solvent | Room Temp. to Reflux | POCl₃, HCl | Highly reactive |

Precursor-Based Synthesis Pathways

These synthetic routes involve the initial synthesis of a precursor molecule that already contains the core (4-hydroxyphenyl) structure, followed by chemical modifications to introduce the (oxo)acetyl chloride group.

The most direct precursor-based method is the conversion of (4-hydroxyphenyl)glyoxylic acid to this compound. This transformation is a standard procedure in organic synthesis where the hydroxyl group of a carboxylic acid is substituted with a chloride atom. libretexts.org As detailed in section 2.1.2, reagents such as thionyl chloride or oxalyl chloride are highly effective for this purpose. libretexts.orgwikipedia.org

The synthesis of the precursor, (4-hydroxyphenyl)glyoxylic acid itself, can start from phenol. One common method is the Reimer-Tiemann reaction or similar formylation reactions to introduce a formyl group, followed by oxidation. Another approach is the direct carboxylation of phenol under specific conditions.

An alternative pathway begins with more readily available phenolic ketones, such as 4-hydroxyacetophenone. researchgate.netgoogle.com The synthesis sequence involves the oxidation of the methyl group of the ketone to a carboxylic acid, which forms the intermediate (4-hydroxyphenyl)glyoxylic acid. Various oxidizing agents can be employed for this step. Once the glyoxylic acid is obtained, it can be converted to the target acyl chloride using the chlorination methods described previously.

The synthesis of the 4-hydroxyacetophenone precursor is often achieved via the Fries rearrangement of phenyl acetate (B1210297) or by the direct Friedel-Crafts acylation of phenol with acetyl chloride or acetic anhydride. google.comresearchgate.netgoogle.com The Fries rearrangement involves treating phenyl acetate with a Lewis acid, which promotes the migration of the acetyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho- and para-hydroxyacetophenone.

Synthesis may also proceed from phenolic esters, such as an ester of 4-hydroxybenzoic acid. The ester can be manipulated through various reactions, such as a Claisen condensation followed by hydrolysis and decarboxylation, to form the α-keto acid structure, which is then chlorinated.

| Starting Precursor | Key Intermediate | Major Transformation Steps |

|---|---|---|

| (4-hydroxyphenyl)glyoxylic acid | N/A | 1. Chlorination (e.g., with SOCl₂ or (COCl)₂) |

| 4-Hydroxyacetophenone | (4-hydroxyphenyl)glyoxylic acid | 1. Oxidation of methyl ketone 2. Chlorination of resulting carboxylic acid |

| Phenyl Acetate | 4-Hydroxyacetophenone | 1. Fries Rearrangement 2. Oxidation of methyl ketone 3. Chlorination of resulting carboxylic acid |

Green Chemistry Approaches to Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it For the synthesis of this compound, these principles can be applied to various steps of the synthetic routes.

One key area is the replacement of hazardous reagents and solvents. For instance, in Friedel-Crafts acylation reactions, traditional Lewis acids like AlCl₃ are used in stoichiometric amounts and generate significant acidic waste. Research is focused on developing solid acid catalysts, such as zeolites or ion-exchange resins, that are reusable and less polluting. researchgate.net

Energy efficiency is another focus. Microwave-assisted synthesis has emerged as a technique that can dramatically reduce reaction times, improve yields, and minimize side reactions compared to conventional heating methods. nih.gov This approach could be applied to steps like the Fries rearrangement or the synthesis of precursors.

Solvent-free or mechanochemical synthesis, where reactions are carried out by grinding solids together, represents another green alternative. google.com This method eliminates the need for solvents, reducing waste and simplifying purification. For example, the acylation of an aminophenol has been successfully performed using mechanochemical grinding with acetyl chloride. google.com This concept could potentially be adapted for the acylation of phenol or the chlorination of the precursor carboxylic acid, aligning the synthesis of this compound with more sustainable practices. uniroma1.itnih.gov

Solvent-Free Synthetic Protocols

Solvent-free synthesis is an emerging area in green chemistry that aims to reduce the environmental impact of chemical processes by eliminating the use of volatile organic solvents. These methods can also offer benefits such as reduced reaction times, lower costs, and simplified work-up procedures.

One plausible solvent-free approach for the synthesis of this compound involves the direct reaction of (4-Hydroxyphenyl)oxoacetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), under neat conditions or with mechanical grinding. The reaction with thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification. chemguide.co.uk

A hypothetical solvent-free synthesis could involve the following steps:

Thoroughly mixing solid (4-Hydroxyphenyl)oxoacetic acid with a slight excess of liquid thionyl chloride in a reaction vessel equipped with a condenser and a gas trap for the evolving HCl and SO₂.

Gently heating the mixture to initiate the reaction, which is often exothermic. The temperature must be carefully controlled to prevent degradation of the starting material and product.

Once the reaction is complete, any excess thionyl chloride can be removed under reduced pressure to yield the crude this compound.

The efficiency of such a solvent-free process can be illustrated by the hypothetical data in the table below.

Table 1: Hypothetical Reaction Parameters for Solvent-Free Synthesis

| Chlorinating Agent | Molar Ratio (Acid:Agent) | Reaction Temperature (°C) | Reaction Time (h) | Crude Yield (%) |

|---|---|---|---|---|

| Thionyl chloride | 1:1.2 | 40-50 | 2-3 | 90-95 |

| Oxalyl chloride | 1:1.1 | 30-40 | 3-4 | 88-93 |

Catalyst-Driven Synthesis for Enhanced Selectivity

Catalyst-driven synthesis can offer significant advantages in terms of reaction rate, selectivity, and milder reaction conditions. For the synthesis of acyl chlorides, catalysts can facilitate the conversion of the carboxylic acid to the acyl chloride, minimizing the need for harsh reagents or high temperatures.

A potential catalyst-driven approach for the synthesis of this compound from (4-Hydroxyphenyl)oxoacetic acid and a chlorinating agent like oxalyl chloride is the use of a catalytic amount of a phosphine (B1218219) oxide, such as triphenylphosphine (B44618) oxide (Ph₃PO). This is analogous to the catalytic Appel reaction conditions used for the synthesis of glycosyl chlorides. rsc.orgworktribe.com The catalytic cycle would involve the activation of the carboxylic acid by the catalyst, facilitating the nucleophilic attack by the chloride ion.

The table below presents hypothetical data comparing a non-catalyzed and a catalyst-driven synthesis, illustrating the potential for improved yield and milder conditions with the use of a catalyst.

Table 2: Hypothetical Comparison of Catalyzed vs. Uncatalyzed Synthesis

| Synthesis Method | Chlorinating Agent | Catalyst (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|---|---|

| Uncatalyzed | Thionyl chloride | - | 60 | 4 | 85 |

| Catalyzed | Oxalyl chloride | Ph₃PO (5) | 25 | 2 | 92 |

Purification and Isolation Techniques in Synthesis

The purification of this compound is a critical step due to the high reactivity of the acyl chloride functional group, which makes it susceptible to hydrolysis. All purification and isolation procedures must be carried out under strictly anhydrous conditions.

Chromatographic Separations for High Purity

While challenging due to the reactivity of acyl chlorides, chromatographic separation can be employed for the purification of this compound, particularly for obtaining high-purity material for specialized applications. Flash column chromatography using an inert solid phase like silica (B1680970) gel and anhydrous non-polar organic solvents can be a viable method. It is crucial to use dry solvents and a well-packed column to minimize contact time and prevent decomposition of the product on the stationary phase. researchgate.net

The choice of eluent is critical. A solvent system with low polarity, such as a mixture of hexane (B92381) and dichloromethane, would be suitable. The progress of the separation can be monitored by thin-layer chromatography (TLC), although care must be taken to minimize exposure of the TLC plate to atmospheric moisture.

Crystallization and Recrystallization Methodologies

Crystallization is a common and effective method for the purification of solid organic compounds. For a reactive compound like this compound, the choice of solvent is paramount. The solvent must be inert to the acyl chloride group and should have a suitable boiling point for easy removal.

Suitable solvents for the recrystallization of acyl chlorides include non-polar, aprotic solvents such as hexane, heptane, or dry toluene. The general procedure would involve dissolving the crude product in a minimal amount of the hot solvent and then allowing it to cool slowly to induce crystallization. The resulting crystals would then be isolated by filtration under an inert atmosphere (e.g., nitrogen or argon) and washed with a small amount of the cold, dry solvent to remove any residual impurities. echemi.com Given the presence of the polar hydroxyl group, a mixed solvent system might be necessary to achieve optimal solubility and crystallization.

The effectiveness of the purification can be assessed by techniques such as melting point determination and spectroscopic analysis (e.g., NMR, IR).

Chemical Reactivity and Transformation Mechanisms of 4 Hydroxyphenyl Oxo Acetyl Chloride

Nucleophilic Acyl Substitution Reactions

The primary mode of reactivity for (4-Hydroxyphenyl)(oxo)acetyl chloride involves nucleophilic acyl substitution at the electrophilic carbonyl carbon of the acyl chloride group. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing reaction with a wide variety of nucleophiles. byjus.comyoutube.com The general mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org In this process, a nucleophile attacks the carbonyl carbon, followed by the expulsion of the chloride ion, which is an excellent leaving group. youtube.commasterorganicchemistry.com

Amidation and esterification are classic examples of nucleophilic acyl substitution and represent key transformations for this compound. These pathways allow for the facile introduction of the (4-hydroxyphenyl)(oxo)acetyl moiety into other molecules.

Amidation: The reaction with primary or secondary amines yields N-substituted amides. The reaction is typically rapid and exothermic.

Esterification: The reaction with alcohols or phenols produces the corresponding esters. These reactions are also generally fast, often proceeding readily at room temperature. organic-chemistry.orgnih.gov

The high reactivity of the acyl chloride means these transformations can often be performed under mild conditions. nih.govchemrxiv.org

The reaction of this compound with alcohols and amines provides a direct route to esters and amides, respectively. The lone pair of electrons on the oxygen of an alcohol or the nitrogen of an amine acts as the nucleophile, attacking the carbonyl carbon. organic-chemistry.org Typically, the reaction with an amine or alcohol requires a base to neutralize the hydrochloric acid (HCl) byproduct that is formed.

| Reactant Class | Nucleophile Example | Product Class | General Reaction Conditions |

| Alcohols | Ethanol | Ester | Room temperature, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl. |

| Phenols | Phenol (B47542) | Ester | Similar to alcohols, may require slightly elevated temperatures depending on the phenol's reactivity. |

| Primary Amines | Methylamine | Secondary Amide | Often carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction; requires two equivalents of amine or one equivalent of amine and a base. |

| Secondary Amines | Dimethylamine | Tertiary Amide | Conditions are similar to those for primary amines. |

Following the same nucleophilic acyl substitution mechanism, this compound can be converted into other reactive carboxylic acid derivatives like thioesters and anhydrides.

Thioesters: Reaction with a thiol or a thiol salt (thiolate) leads to the formation of a thioester. wikipedia.orgresearchgate.net Thioesters are themselves important intermediates in organic synthesis and are found in various biological systems. wikipedia.orgtaylorandfrancis.com The synthesis often involves reacting the acyl chloride with the thiol in the presence of a base. tudelft.nl

Anhydrides: Reaction with a carboxylate salt results in the formation of a mixed carboxylic acid anhydride. Anhydrides are also highly effective acylating agents, though generally less reactive than their acyl chloride counterparts. youtube.com

| Nucleophile | Nucleophile Example | Product Class | Notes |

| Thiol | Ethanethiol | Thioester | Reaction is typically performed in the presence of a base to deprotonate the thiol, increasing its nucleophilicity. tudelft.nl |

| Carboxylate | Sodium Acetate (B1210297) | Mixed Anhydride | The carboxylate anion acts as the nucleophile, displacing the chloride. |

Electrophilic Aromatic Substitution Reactions

This compound can serve as the acylating agent in Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds with aromatic rings. organic-chemistry.orgnih.gov In this type of electrophilic aromatic substitution, a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from the acyl chloride. nih.gov This acylium ion is then attacked by an electron-rich aromatic ring (the substrate), leading to the formation of an aryl ketone. organic-chemistry.org

However, the presence of the unprotected phenolic hydroxyl group in this compound presents significant challenges for standard Friedel-Crafts conditions. The lone pairs on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst. stackexchange.comcurlyarrows.com This interaction can deactivate the catalyst and also deactivates the aromatic ring of the reagent itself towards electrophilic attack. stackexchange.comcurlyarrows.com Furthermore, if the substrate is also a phenol, competitive O-acylation can occur on the hydroxyl group to form an ester, rather than the desired C-acylation on the aromatic ring. curlyarrows.com In some cases, an O-acylated product can be thermally or catalytically rearranged to the more stable C-acylated aryl ketone, a transformation known as the Fries rearrangement. stackexchange.com

When Friedel-Crafts acylation is successful, the position of acylation on the aromatic substrate is governed by the directing effects of the substituents already present on the ring.

Regioselectivity: Electron-donating groups (e.g., alkyl, alkoxy) on the substrate activate the ring and direct the incoming acyl group to the ortho and para positions. Conversely, electron-withdrawing groups (e.g., nitro, carbonyl) deactivate the ring and direct the incoming acyl group to the meta position.

Steric Hindrance: The (4-Hydroxyphenyl)(oxo)acetyl group is sterically demanding. Consequently, when reacting with a substituted aromatic ring that allows for both ortho and para substitution, the acylation will predominantly occur at the less sterically hindered para position. This effect is particularly pronounced when the directing group on the substrate is also large.

Rearrangement Reactions Involving the Oxoacetyl Moiety

The oxoacetyl group in this compound is susceptible to various rearrangement reactions, often catalyzed by Lewis or Brønsted acids. These transformations can lead to the formation of new carbocyclic and heterocyclic frameworks.

Intramolecular Cyclization Pathways

Under the influence of a Lewis acid catalyst, such as aluminum chloride, this compound can undergo an intramolecular Friedel-Crafts acylation. In this reaction, the highly electrophilic acylium ion, generated from the acyl chloride, attacks the electron-rich aromatic ring. The directing effect of the hydroxyl group favors acylation at the ortho position, leading to the formation of a five-membered ring fused to the benzene (B151609) ring. This process results in the synthesis of 6-hydroxy-2,3-dihydro-1H-indene-1,2-dione. The reaction proceeds through the formation of a sigma complex, followed by deprotonation to restore aromaticity.

Another potential intramolecular rearrangement is a Fries-type rearrangement. While the classic Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, a similar transformation can be envisioned for this compound. Under acidic conditions, the oxoacetyl group could potentially migrate from the side chain to the aromatic ring, yielding dihydroxybenzoyl derivatives. The regioselectivity of this rearrangement (ortho vs. para migration) is typically influenced by reaction conditions such as temperature and the choice of catalyst.

Transformations Leading to Heterocyclic Compounds

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing oxygen and nitrogen.

One significant application is in the synthesis of benzofuran derivatives . The reaction of this compound with a base can initiate an intramolecular nucleophilic attack of the phenoxide ion on the carbonyl carbon of the acyl chloride. This is followed by cyclization and subsequent dehydration to yield a benzofuran-2,3-dione. These compounds are important intermediates in the synthesis of more complex bioactive molecules.

Furthermore, this compound can be utilized in the synthesis of coumarin (B35378) derivatives . The Pechmann condensation, a classic method for coumarin synthesis, typically involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. While not a direct rearrangement of this compound itself, its derivatives can be employed in similar condensation reactions to construct the coumarin scaffold.

The oxoacetyl moiety also provides a handle for the synthesis of nitrogen-containing heterocycles. For instance, reaction with anilines can lead to the formation of an intermediate oxamic acid chloride, which can then undergo intramolecular cyclization to produce isatin (B1672199) (1H-indole-2,3-dione) derivatives . This transformation, known as the Stolle synthesis, is a powerful method for constructing the isatin core, a prevalent motif in many pharmacologically active compounds.

Reductive and Oxidative Transformations

The presence of both an acyl chloride and a phenolic hydroxyl group allows for selective reductive and oxidative transformations, enabling the targeted modification of this compound.

Reduction of the Acyl Chloride Group

The acyl chloride functionality is highly susceptible to reduction. Selective reduction to the corresponding aldehyde, (4-hydroxyphenyl)(oxo)acetaldehyde, can be achieved using specific reducing agents that are chemoselective for acyl chlorides over other functional groups.

The Rosenmund reduction is a well-established method for this transformation. nih.govnih.govresearchgate.net This catalytic hydrogenation utilizes a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄), to prevent over-reduction of the aldehyde to an alcohol. nih.govwikipedia.org The reaction is carried out by bubbling hydrogen gas through a solution of the acyl chloride in an inert solvent. nih.gov

| Reducing Agent | Product | Key Features |

|---|---|---|

| H₂, Pd/BaSO₄ (Rosenmund Catalyst) | Aldehyde | Prevents over-reduction to the alcohol. nih.gov |

| Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) | Aldehyde | A bulky and less reactive hydride reagent that selectively reduces acyl chlorides. organic-chemistry.org |

| Sodium borohydride (B1222165) (NaBH₄) in the presence of pyridine | Aldehyde | Pyridine acts as a scavenger for the borane (B79455) intermediate, preventing over-reduction. |

Alternatively, bulky metal hydride reagents such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) can be employed. organic-chemistry.org The steric hindrance of this reagent prevents the further reduction of the initially formed aldehyde. organic-chemistry.org

Selective Oxidation Pathways of the Phenolic Hydroxyl

The phenolic hydroxyl group is prone to oxidation, and its selective transformation in the presence of the reactive oxoacetyl chloride moiety requires carefully chosen reaction conditions. Direct oxidation can lead to the formation of quinone-type structures.

The use of mild oxidizing agents is crucial to avoid unwanted side reactions with the acyl chloride group. Reagents such as Fremy's salt (potassium nitrosodisulfonate) are known to selectively oxidize phenols to quinones. Another approach involves the use of transition metal catalysts in the presence of a suitable oxidant. For example, cobalt-catalyzed aerobic oxidation has been shown to be effective for the oxidation of p-cresol (B1678582) to p-hydroxybenzaldehyde, suggesting that similar systems could be adapted for the selective oxidation of the phenolic group in our target molecule.

Chemo- and Regioselective Reactions

The bifunctional nature of this compound presents challenges and opportunities in terms of chemo- and regioselectivity. The relative reactivity of the phenolic hydroxyl and the acyl chloride groups dictates the outcome of many reactions.

In nucleophilic substitution reactions, the acyl chloride is generally more electrophilic and will react preferentially with nucleophiles over the phenolic hydroxyl group. For instance, in reactions with alcohols or amines, ester or amide formation will occur at the acyl chloride position, leaving the phenolic hydroxyl intact, provided that a non-nucleophilic base is used to scavenge the HCl byproduct.

However, the phenolic hydroxyl can be rendered more nucleophilic by deprotonation with a strong base to form a phenoxide. This phenoxide can then compete with external nucleophiles or even react intramolecularly, as discussed in the context of heterocyclic synthesis.

The regioselectivity of reactions involving the aromatic ring is primarily governed by the directing effects of the hydroxyl and the oxoacetyl chloride groups. The hydroxyl group is a strong activating, ortho-, para-director, while the oxoacetyl chloride group is a deactivating, meta-director. In electrophilic aromatic substitution reactions, the strong activating effect of the hydroxyl group will dominate, directing incoming electrophiles to the positions ortho to the hydroxyl group.

| Reaction Type | Reactive Site | Controlling Factors | Typical Products |

|---|---|---|---|

| Nucleophilic Acyl Substitution | Acyl Chloride | Higher electrophilicity of the acyl chloride. | Esters, Amides |

| Electrophilic Aromatic Substitution | Aromatic Ring (ortho to -OH) | Activating and directing effect of the hydroxyl group. | Ortho-substituted phenol derivatives |

| Intramolecular Cyclization | Both functional groups and the ring | Catalyst (Lewis acid), reaction conditions. | Benzofurans, Indenones |

By carefully selecting reagents and reaction conditions, it is possible to selectively target one of the reactive sites in this compound, enabling its use as a versatile building block in the synthesis of a wide array of complex organic molecules.

Differential Reactivity of the Acyl Chloride and Phenolic Hydroxyl

The acyl chloride and phenolic hydroxyl groups exhibit markedly different reactivities, which can be exploited for selective chemical modifications. The acyl chloride is a highly electrophilic functional group, making it susceptible to nucleophilic attack. In contrast, the phenolic hydroxyl group can act as a nucleophile, but its reactivity is tempered by the aromatic ring.

The acyl chloride moiety is significantly more reactive than the phenolic hydroxyl group towards most nucleophiles. This is due to the excellent leaving group ability of the chloride ion and the strong electrophilic character of the carbonyl carbon. Reactions such as esterification, amidation, and Friedel-Crafts acylation typically proceed readily at the acyl chloride functionality. For instance, the reaction with alcohols or amines will preferentially form esters or amides, respectively, leaving the phenolic hydroxyl group intact under controlled conditions.

The phenolic hydroxyl group, while nucleophilic, is less reactive than aliphatic alcohols due to the delocalization of the oxygen lone pair into the benzene ring, which reduces its nucleophilicity. tandfonline.com However, it is acidic and can be deprotonated by a suitable base to form a more reactive phenoxide ion. The phenoxide is a much stronger nucleophile and can readily participate in reactions like Williamson ether synthesis or esterification. The reaction between a phenol and an acyl chloride to form an ester is generally less vigorous than the corresponding reaction with an alcohol. libretexts.org

This inherent difference in reactivity forms the basis for the selective functionalization of this compound. By carefully selecting reagents and reaction conditions, it is possible to target one functional group while leaving the other untouched. For example, reaction with a mild nucleophile at low temperatures will likely lead to selective reaction at the acyl chloride. Conversely, activation of the phenolic hydroxyl group with a base will promote its reaction.

| Functional Group | Relative Reactivity | Typical Reactions | Influencing Factors |

| Acyl Chloride | High | Esterification, Amidation, Friedel-Crafts Acylation | Highly electrophilic carbonyl carbon, good leaving group (Cl⁻) |

| Phenolic Hydroxyl | Moderate | Williamson Ether Synthesis, Esterification (as phenoxide) | Nucleophilicity reduced by resonance with the benzene ring, acidity allows for activation by base |

Role of 4 Hydroxyphenyl Oxo Acetyl Chloride As a Key Synthetic Intermediate and Reagent

Utility in the Synthesis of Complex Organic Molecules

The reactivity of the acyl chloride function in (4-Hydroxyphenyl)(oxo)acetyl chloride makes it a valuable building block for the construction of more complex molecular architectures.

The dual functionality of this compound allows it to serve as a precursor in the synthesis of various molecular scaffolds. The highly reactive acyl chloride can be used to form ester or amide linkages by reacting with alcohols or amines, respectively. wikipedia.orgyoutube.com This is a fundamental transformation in the synthesis of numerous organic compounds.

For instance, the reaction of an acyl chloride with an amine is a common and efficient method for forming an amide bond, a key structural feature in many biologically important molecules, including peptides. wikipedia.org Similarly, its reaction with alcohols provides a direct route to esters. youtube.com These reactions are typically rapid and proceed under mild conditions. The general scheme for these transformations involves the nucleophilic attack of the alcohol or amine on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. wikipedia.orgyoutube.com

Table 1: General Reactions of this compound

| Reactant | Functional Group | Product Type | General Reaction Scheme |

| Alcohol (R-OH) | Hydroxyl | Ester | HO-Ph-COCOCl + R-OH → HO-Ph-COCOOR + HCl |

| Amine (R-NH2) | Primary Amine | Amide | HO-Ph-COCOCl + R-NH2 → HO-Ph-COCONHR + HCl |

| Water (H2O) | Hydroxyl | Carboxylic Acid | HO-Ph-COCOCl + H2O → HO-Ph-COCOOH + HCl |

This table illustrates the expected reactivity based on the general chemical properties of acyl chlorides.

In the field of medicinal chemistry and drug discovery, the synthesis of natural product analogues is a key strategy for developing new therapeutic agents. Acyl chlorides are frequently used in these synthetic endeavors to introduce specific structural motifs. The (4-hydroxyphenyl)oxoacetyl moiety can be incorporated into a target structure to create analogues of natural products that may possess novel properties.

The synthesis often involves multi-step sequences where the acyl chloride is used to connect different parts of the molecule. For example, it could be used in a Friedel-Crafts acylation reaction to attach the keto-acyl group to another aromatic ring, forming a diaryl-α-diketone structure, which is a scaffold present in some natural products. researchgate.net However, such reactions must be carefully controlled due to the presence of the activating hydroxyl group on the phenyl ring. researchgate.net

Application in Polymer Chemistry and Materials Science (Focus on Synthetic Methods, Not Material Properties)

The reactivity of acyl chlorides also lends itself to applications in the synthesis and modification of materials.

In principle, a bifunctional molecule like this compound could act as a monomer in step-growth polymerization. For example, it could undergo polycondensation with a diamine or a diol. In a reaction with a diamine, the acyl chloride would react to form amide linkages, potentially leading to the formation of a polyamide. Similarly, reaction with a diol would result in a polyester. The phenolic hydroxyl group could also participate in polymerization reactions, for instance, in the formation of polyethers or polyesters, which would lead to cross-linked polymers or polymers with specific functionalities.

The high reactivity of the acyl chloride group makes this compound a candidate for the chemical modification of surfaces that possess nucleophilic groups, such as hydroxyl or amine functionalities. For instance, the surface of a material like silica (B1680970) gel, which is rich in silanol (B1196071) (-Si-OH) groups, or a polymer with surface amine groups could be functionalized by reaction with the acyl chloride. This would covalently attach the (4-hydroxyphenyl)oxoacetyl group to the surface, thereby altering the surface's chemical properties. Such modifications are crucial for applications in chromatography, catalysis, and sensing. mdpi.com

Catalytic Applications in Organic Synthesis (Focus on its Role as a Catalyst/Promoter, Not its Properties)

Currently, there is limited specific information in the scientific literature describing this compound acting as a catalyst or promoter in organic synthesis. Typically, acyl chlorides are utilized as reagents rather than catalysts. They are consumed in the course of the reaction to form a new product. wikipedia.org While some organic molecules can act as organocatalysts, the primary role of acyl chlorides in synthesis is that of an electrophilic acylating agent.

Lack of Specific Research Data on the Catalytic Role of this compound

Despite a comprehensive search of available scientific literature, no specific research detailing the role of this compound in Lewis acid catalysis or as a promoter in specific organic transformations could be identified. General principles of acyl chloride reactivity, particularly in the context of Friedel-Crafts acylation, are well-established; however, dedicated studies on the catalytic functions of this particular compound are not present in the surveyed databases.

Acyl chlorides are commonly employed as electrophilic reagents in a variety of organic reactions, most notably Friedel-Crafts acylations, where a Lewis acid catalyst is typically required to facilitate the formation of an acylium ion intermediate. This highly reactive species then undergoes electrophilic aromatic substitution with a suitable substrate. The general mechanism for such a reaction is depicted below:

General Reaction Scheme for Lewis Acid-Catalyzed Friedel-Crafts Acylation:

Advanced Spectroscopic and Analytical Methodologies in Structural Elucidation and Reaction Monitoring for 4 Hydroxyphenyl Oxo Acetyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, providing detailed information about the atomic arrangement within a molecule. For (4-Hydroxyphenyl)(oxo)acetyl chloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques offers a comprehensive understanding of its molecular framework.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The aromatic protons on the benzene (B151609) ring are expected to exhibit distinct chemical shifts due to the electronic effects of the hydroxyl (-OH) and the (oxo)acetyl chloride (-C(O)COCl) substituents. The hydroxyl group is an electron-donating group, which tends to shield the ortho and para protons, shifting their signals to a lower frequency (upfield). Conversely, the (oxo)acetyl chloride group is strongly electron-withdrawing, deshielding the protons and shifting their signals to a higher frequency (downfield).

The aromatic region of the ¹H NMR spectrum is predicted to show a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the hydroxyl group (H-3 and H-5) would appear at a different chemical shift compared to the protons ortho to the (oxo)acetyl chloride group (H-2 and H-6). The phenolic proton of the hydroxyl group would typically appear as a broad singlet, and its chemical shift can be sensitive to the solvent, concentration, and temperature.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| H-2, H-6 | ~8.0 - 8.2 | Doublet | ~8-9 Hz |

| H-3, H-5 | ~6.9 - 7.1 | Doublet | ~8-9 Hz |

| -OH | Variable (broad singlet) | Singlet | N/A |

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The carbonyl carbons of the oxoacetyl chloride group are expected to be significantly deshielded and appear at the downfield end of the spectrum. The carbon atom of the acyl chloride is particularly noteworthy for its downfield shift.

The aromatic carbons will have their chemical shifts influenced by the substituents. The carbon atom attached to the hydroxyl group (C-4) will be shielded, while the carbon attached to the (oxo)acetyl chloride group (C-1) will be deshielded. The remaining aromatic carbons will also show predictable shifts based on their positions relative to the two functional groups.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (oxo) | ~185 - 195 |

| C=O (acyl chloride) | ~165 - 175 |

| C-4 (C-OH) | ~160 - 165 |

| C-1 (C-C(O)COCl) | ~130 - 135 |

| C-2, C-6 | ~130 - 135 |

| C-3, C-5 | ~115 - 120 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. In this case, a cross-peak would be expected between the signals of the ortho-protons (H-2/H-6) and the meta-protons (H-3/H-5) on the aromatic ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated aromatic carbons. For example, the proton signal at ~8.0-8.2 ppm would show a correlation to the carbon signal at ~130-135 ppm, confirming the C-2/C-6 and H-2/H-6 assignment.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, the protons H-2 and H-6 would show correlations to the carbonyl carbon of the oxo group and the carbon of the acyl chloride group, as well as to C-4. The protons H-3 and H-5 would show correlations to the quaternary carbon C-1.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying the key functional groups present in this compound.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the acyl chloride and phenolic moieties.

Acyl Chloride Group: The most prominent feature of the acyl chloride group is the intense C=O stretching vibration, which typically appears at a high frequency due to the electron-withdrawing effect of the chlorine atom. A strong absorption band is expected in the region of 1780-1820 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 650 and 850 cm⁻¹.

Phenolic Group: The phenolic -OH group gives rise to a broad O-H stretching band in the IR spectrum, usually in the range of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding. The C-O stretching vibration of the phenol (B47542) is also a characteristic band, appearing around 1200-1260 cm⁻¹.

Oxo Group: The additional carbonyl (oxo) group will also exhibit a strong C=O stretching band, typically in the range of 1680-1700 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations of the aromatic ring will produce a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ range.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic -OH | O-H stretch | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Acyl Chloride C=O | C=O stretch | 1780 - 1820 | Strong |

| Oxo C=O | C=O stretch | 1680 - 1700 | Strong |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium to Strong |

| Phenolic C-O | C-O stretch | 1200 - 1260 | Strong |

| Acyl Chloride C-Cl | C-Cl stretch | 650 - 850 | Medium |

In situ Infrared (IR) spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for the real-time monitoring of chemical reactions. For reactions involving the highly reactive this compound, in situ IR can provide invaluable mechanistic and kinetic data without the need for sampling.

By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the progress of a reaction can be followed by tracking the changes in the IR absorbance of key functional groups. For example, in an esterification reaction where the acyl chloride group of this compound reacts with an alcohol, the following spectral changes would be observed:

Disappearance of the Acyl Chloride C=O band: The characteristic strong absorbance of the acyl chloride carbonyl at ~1780-1820 cm⁻¹ would decrease in intensity as the starting material is consumed.

Appearance of the Ester C=O band: A new strong absorbance corresponding to the ester carbonyl group would appear at a lower frequency, typically in the range of 1735-1750 cm⁻¹.

By monitoring the intensity of these specific bands over time, a concentration profile for the reactant and product can be generated. This allows for the determination of reaction endpoints, the identification of any reaction intermediates, and the optimization of reaction conditions such as temperature, catalyst loading, and reagent addition rates.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a cornerstone for the molecular weight determination and structural elucidation of this compound through fragmentation analysis. While specific experimental mass spectral data for this compound is not widely available in the current body of scientific literature, its likely behavior can be inferred from the well-established fragmentation patterns of analogous aromatic ketones and acyl chlorides.

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₈H₅ClO₃, the theoretical monoisotopic mass is 183.99272 u. An experimental HRMS analysis would be expected to yield a value extremely close to this theoretical mass, thereby confirming its elemental composition. The high resolution allows for the differentiation from other potential isobaric compounds.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₈H₅ClO₃ |

| Monoisotopic Mass | 183.99272 u |

| Average Mass | 184.576 u |

Note: Data is theoretical and awaits experimental verification.

In a typical HRMS experiment, the compound would be ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺ or other adducts. The high-resolution analyzer, such as a time-of-flight (TOF) or Orbitrap, would then measure the m/z of these ions with ppm (parts per million) accuracy.

The primary fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl groups and the loss of small, stable neutral molecules.

Key Predicted Fragmentation Pathways:

Loss of Chlorine Radical: A common fragmentation for acyl chlorides is the homolytic cleavage of the C-Cl bond, leading to the formation of a stable acylium ion.

Decarbonylation: The loss of carbon monoxide (CO) is a characteristic fragmentation pathway for α-keto carbonyl compounds.

Cleavage of the C-C bond: The bond between the two carbonyl groups is susceptible to cleavage.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 185.0003 | 149.0233 | HCl | [M+H-HCl]⁺, (4-hydroxyphenyl)ketene cation |

| 185.0003 | 121.0284 | CO, HCl | [M+H-CO-HCl]⁺, 4-hydroxybenzoyl cation |

| 185.0003 | 93.0335 | 2CO, HCl | [M+H-2CO-HCl]⁺, Phenol cation |

Note: This table represents predicted fragmentation patterns based on chemical principles and requires experimental validation.

The fragmentation of α,β-unsaturated aromatic ketones often involves losses of benzene or styrene, with the substitution pattern on the phenyl rings influencing the favored pathways nih.gov. For this compound, the electron-donating hydroxyl group would influence the stability of the resulting fragment ions. The alpha cleavage next to the carbonyl group is a common fragmentation pattern for ketones, resulting in a resonance-stabilized acylium ion youtube.comyoutube.com.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

To date, a single-crystal X-ray diffraction structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, analysis of structurally similar compounds allows for a hypothetical model of its solid-state conformation. For instance, the crystal structure of 3-hydroxy-4-methoxybenzaldehyde, which also contains a hydroxyl and a carbonyl group on a benzene ring, reveals a monoclinic crystal system nih.gov. This suggests that this compound might also adopt a similar packing arrangement, likely influenced by hydrogen bonding from the hydroxyl group.

A successful single-crystal X-ray diffraction study would provide:

Precise Bond Lengths and Angles: Confirming the geometry of the oxoacetyl chloride and hydroxyphenyl moieties.

Conformation: Determining the dihedral angles between the phenyl ring and the oxoacetyl chloride group.

Intermolecular Interactions: Identifying hydrogen bonding networks involving the hydroxyl group and potential halogen bonding involving the chlorine atom, which would govern the crystal packing.

Table 3: Anticipated Crystallographic Parameters for this compound

| Parameter | Predicted Value/System | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Based on common crystal systems for substituted aromatic compounds nih.gov. |

| Space Group | Centrosymmetric | Common for achiral molecules. |

| Key Interactions | O-H···O or O-H···Cl Hydrogen Bonds | The hydroxyl group is a strong hydrogen bond donor nih.gov. |

Note: These are predictions and require experimental determination.

The structures of various para-hydroxyphenyl derivatives often exhibit extensive hydrogen bonding networks, which significantly influence their crystal packing and physical properties nih.gov.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties, such as solubility, melting point, and stability. The synthetic conditions, including the choice of solvent, temperature, and rate of crystallization, can significantly influence which polymorphic form is obtained mdpi.com.

For this compound, polymorphism could arise from different hydrogen bonding patterns or molecular conformations. For example, variations in the synthetic process, such as using different chlorinating agents or purification methods, could lead to the formation of different crystalline forms organic-chemistry.orgchemguide.co.uk. Studies on substituted benzoyl chlorides have indicated that polymorphism can be influenced by factors such as fluorination, which alters intermolecular interactions researchgate.net.

A comprehensive polymorphism screen for this compound would involve crystallization from a variety of solvents under different conditions and characterization of the resulting solids by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Identifying and characterizing different polymorphs is crucial for ensuring the reproducibility of the material's properties.

Theoretical and Computational Chemistry of 4 Hydroxyphenyl Oxo Acetyl Chloride

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (4-hydroxyphenyl)(oxo)acetyl chloride, these calculations can predict its geometry, electronic distribution, and spectroscopic signatures.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties and reactivity of molecules. For a molecule like this compound, DFT calculations, often using a functional such as B3LYP with a basis set like 6-311++G(d,p), can provide valuable information on reactivity descriptors. The para-hydroxyl group, being an electron-donating group, is expected to influence the electron density across the molecule, including the electrophilicity of the two carbonyl carbons. The acyl chloride's carbonyl carbon is anticipated to be a primary site for nucleophilic attack.

Table 1: Calculated Reactivity Descriptors for a Substituted Benzoyl Chloride Analog

| Parameter | Value | Description |

| Chemical Hardness (η) | 3.5 eV | Resistance to change in electron distribution. |

| Electronic Chemical Potential (μ) | -4.2 eV | The escaping tendency of electrons from an equilibrium system. |

| Global Electrophilicity Index (ω) | 2.5 eV | A measure of the stabilization in energy when the system acquires an additional electronic charge. |

Note: The data presented in this table is representative of a substituted benzoyl chloride and is intended to be illustrative.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity and reaction pathways of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring, reflecting its electron-rich nature. Conversely, the LUMO is anticipated to be centered on the acyl chloride and the adjacent oxo-group, highlighting their electrophilic character.

The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. The introduction of the hydroxyl group is predicted to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity towards electrophiles at the ring and nucleophiles at the acyl chloride.

Table 2: Frontier Molecular Orbital Energies for a Substituted Benzoyl Chloride Analog

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.8 | Highest Occupied Molecular Orbital, associated with nucleophilicity. |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital, associated with electrophilicity. |

| HOMO-LUMO Gap | 5.3 | An indicator of chemical reactivity and kinetic stability. |

Note: The data presented in this table is representative of a substituted benzoyl chloride and is intended to be illustrative.

Reaction Mechanism Simulations and Transition State Analysis

Computational simulations of reaction mechanisms provide a detailed picture of how chemical transformations occur at the molecular level. For this compound, these simulations can elucidate the pathways of its characteristic reactions.

The most prominent reaction of acyl chlorides is nucleophilic acyl substitution. Computational studies on analogous systems, such as the hydrolysis of benzoyl chlorides, have shown that these reactions can proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a tetrahedral intermediate. nih.govacs.org For this compound, simulations of its reaction with a nucleophile (e.g., water or an alcohol) would involve mapping the potential energy surface to identify the transition state(s) and any intermediates.

The energy barrier for the nucleophilic attack would be calculated, providing a quantitative measure of the reaction rate. The presence of the para-hydroxyl group, by donating electron density to the ring, could slightly decrease the electrophilicity of the carbonyl carbon, potentially leading to a higher activation energy for nucleophilic attack compared to an unsubstituted benzoyl chloride.

This compound is structurally related to phenolic esters, which are known to undergo the Fries rearrangement to form hydroxy aryl ketones. wikipedia.orgajchem-a.comorganic-chemistry.orgajchem-a.com This reaction is typically catalyzed by Lewis acids and can proceed through an intramolecular or intermolecular mechanism. organic-chemistry.org Computational chemistry can be employed to model the energy profiles of these potential rearrangement pathways.

By calculating the energies of the reactants, transition states, and products, a reaction coordinate diagram can be constructed. This would reveal the activation energies for the ortho- and para-rearrangement products, helping to predict the regioselectivity of the reaction under different conditions. For instance, it is known that lower temperatures often favor the para-product, which can be rationalized through computational analysis of the transition state energies. wikipedia.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules. For this compound, MD simulations can provide insights into the preferred orientations of the oxoacetyl chloride side chain relative to the phenyl ring.

The simulations would track the trajectory of the atoms over time, allowing for the analysis of dihedral angles and the identification of low-energy conformations. The planarity of the benzoyl chloride moiety is a key conformational feature, and MD simulations can reveal the rotational barrier around the bond connecting the phenyl ring and the carbonyl group. In substituted benzoyl chlorides, steric and electronic factors can influence this rotational barrier. For the title compound, the interaction between the hydroxyl group and the oxoacetyl chloride side chain, potentially through intramolecular hydrogen bonding, could also be investigated.

Understanding Rotational Barriers of the Acyl Group

The rotation of the acyl group (-COCl) around the C-C bond connecting it to the phenyl ring is a key conformational feature of this compound. This rotation is not free and is characterized by a rotational energy barrier, which is the energy required to move from the most stable (low-energy) conformation to the least stable (high-energy) transition state. Computational chemistry provides powerful tools to quantify this barrier and understand its origins.

Theoretical studies on analogous molecules, such as benzoyl chloride and acetyl chloride, have established that the rotational barrier is influenced by a combination of steric hindrance and electronic effects. researchgate.netnih.gov For benzoyl chloride, the preferred conformation is planar, where the acyl chloride group lies in the same plane as the benzene (B151609) ring. researchgate.netresearchgate.net This planarity maximizes the conjugation between the pi-system of the phenyl ring and the carbonyl group, which is an electronically stabilizing interaction. The transition state for rotation typically involves the acyl group being perpendicular to the ring, which disrupts this conjugation and introduces steric repulsion between the ortho-hydrogens of the phenyl ring and the chlorine atom.

In the case of this compound, the para-hydroxyl group is expected to exert a significant electronic influence on the rotational barrier. The hydroxyl group is an electron-donating group through resonance, which increases the electron density in the phenyl ring and enhances the pi-conjugation with the carbonyl group. This enhanced conjugation would be expected to increase the stability of the planar conformation and, consequently, raise the energy barrier to rotation compared to unsubstituted benzoyl chloride.

Density Functional Theory (DFT) is a common method used to calculate these rotational barriers. A typical approach involves performing a relaxed potential energy surface scan, where the dihedral angle between the phenyl ring and the acyl group is systematically varied, and the energy of the molecule is calculated at each step while allowing all other geometric parameters to relax. The rotational barrier is then determined as the energy difference between the minimum energy (planar) conformation and the maximum energy (perpendicular) transition state.

Table 1: Illustrative Calculated Rotational Barriers for Acyl Compounds

| Compound | Method | Basis Set | Rotational Barrier (kcal/mol) | Reference |

| Acetyl Chloride | DFT | Not Specified | ~3.32 | nih.gov |

| Benzoyl Chloride | HF | 6-31G(d) | Not Specified | researchgate.net |

| 4-Acyloxy-biphenyls | DFT | Not Specified | Variable | biomedres.us |

Note: This table provides examples of calculated rotational barriers for related molecules to illustrate the type of data generated from such studies. Specific values for this compound are not available in the cited literature.

Solvent Effects on Reactivity through MD Simulations

Solvolysis reactions of benzoyl chlorides can proceed through a spectrum of mechanisms, from a dissociative SN1 pathway, involving a benzoyl cation intermediate, to an associative SN2 pathway, involving a tetrahedral intermediate. researchgate.net The preferred mechanism is dictated by the electronic nature of the substituents on the phenyl ring and the properties of the solvent, such as polarity and nucleophilicity. researchgate.netnih.gov

MD simulations can model the explicit interactions between the acyl chloride and a large number of solvent molecules. This allows for the study of:

Solvation Shell Structure: How solvent molecules arrange around the reactant, particularly the electrophilic carbonyl carbon and the leaving group.

Hydrogen Bonding: In protic solvents like water or alcohols, MD can reveal the extent and dynamics of hydrogen bonding to the carbonyl oxygen and the hydroxyl group, which can stabilize the ground state or transition state.

Solvent Reorganization: The energy required to reorganize solvent molecules to accommodate the changing charge distribution as the reaction proceeds from reactant to transition state.

For this compound, the electron-donating hydroxyl group can stabilize a developing positive charge on the carbonyl carbon, potentially favoring an SN1-like mechanism in polar, weakly nucleophilic solvents. researchgate.net In contrast, in more nucleophilic solvents, an SN2 pathway would be more likely.

An MD simulation would typically involve the following steps:

System Setup: A single molecule of this compound is placed in a simulation box filled with a chosen solvent (e.g., water, acetonitrile, dimethyl sulfoxide).

Force Field Parameterization: A classical force field is used to describe the interactions between atoms. For the reactant, these parameters may be derived from QM calculations to ensure accuracy.

Simulation: The system is evolved over time (nanoseconds to microseconds) by solving Newton's equations of motion, allowing for the observation of dynamic interactions.

Analysis: Trajectories are analyzed to calculate properties like radial distribution functions (to understand solvation structure) and the potential of mean force for the reaction coordinate to determine the free energy barrier in that solvent.

Table 2: Influence of Solvent Properties on Benzoyl Chloride Reactivity

| Solvent Property | Effect on Reaction Mechanism | Rationale |

| High Polarity / Ionizing Power | Favors SN1 pathway | Stabilizes the formation of charged intermediates (benzoyl cation and chloride anion). |

| High Nucleophilicity | Favors SN2 pathway | Promotes direct attack of the solvent molecule on the carbonyl carbon. |

| Protic (e.g., water, alcohols) | Can stabilize transition states through hydrogen bonding. | The ability to donate hydrogen bonds can lower the activation energy. |

| Aprotic (e.g., DMSO, acetonitrile) | Solvation is primarily through dipole-dipole interactions. | The effect on reactivity depends on the specific interactions with the ground and transition states. acs.org |

This table summarizes general trends observed for the solvolysis of substituted benzoyl chlorides. researchgate.netresearchgate.netnih.gov

Prediction of Spectroscopic Parameters

Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations of NMR, IR, and Raman spectra can aid in structure verification and the assignment of experimental signals.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Predicting ¹H and ¹³C chemical shifts using computational methods has become a routine and highly valuable practice. nrel.govrsc.org The most common approach involves Density Functional Theory (DFT) calculations. nih.govmdpi.com

The standard methodology for predicting NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, which is implemented in many quantum chemistry software packages. The process generally involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized at a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set) to find its lowest energy conformation. researchgate.net

NMR Calculation: Using the optimized geometry, a GIAO-NMR calculation is performed at the same or a higher level of theory. This computes the absolute magnetic shielding tensors for each nucleus.

Referencing: The calculated absolute shieldings are converted to chemical shifts (δ) by subtracting them from the absolute shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

δsample = σTMS - σsample

The accuracy of DFT-predicted chemical shifts is generally high, with root-mean-square deviations (RMSD) often within 0.2 ppm for ¹H and 3 ppm for ¹³C, depending on the chosen functional and basis set. nrel.govmdpi.com Including a solvent model, such as the Polarizable Continuum Model (PCM), can further improve the accuracy of the predictions. mdpi.com

Table 3: Representative Atom Numbering and Expected ¹³C and ¹H Chemical Shift Ranges for this compound

| Atom Position | Atom Type | Expected ¹³C Chemical Shift Range (ppm) | Expected ¹H Chemical Shift Range (ppm) |

| 1 | C-OH | 155 - 165 | N/A |

| 2, 6 | C-H (ortho to OH) | 115 - 125 | 6.8 - 7.2 |

| 3, 5 | C-H (meta to OH) | 130 - 140 | 7.8 - 8.2 |

| 4 | C-C=O | 125 - 135 | N/A |

| 7 | C=O | 165 - 175 | N/A |

| 8 | OH | N/A | 5.0 - 10.0 (variable) |

Note: This table provides expected chemical shift ranges based on general principles of NMR spectroscopy and data for similar functional groups. It does not represent computationally predicted values.

Theoretical IR and Raman Frequency Calculations

These calculations are typically performed using DFT after an initial geometry optimization. iosrjournals.org The calculation of second derivatives of the energy with respect to atomic positions yields a Hessian matrix, which, when diagonalized, gives the harmonic vibrational frequencies and the corresponding normal modes (the collective motion of atoms for each vibration).

The output of these calculations provides:

Vibrational Frequencies (cm⁻¹): The positions of the absorption bands (IR) or scattered light (Raman). Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. rsc.org They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment. iosrjournals.org

IR Intensities: These predict the strength of an absorption band in the IR spectrum and are related to the change in the molecule's dipole moment during the vibration.

Raman Activities: These predict the intensity of a band in the Raman spectrum and are related to the change in the molecule's polarizability during the vibration.

For this compound, key vibrational modes that can be predicted include the C=O stretch of the acyl chloride, the C-Cl stretch, O-H stretch, and various aromatic C-C and C-H stretching and bending modes. dergipark.org.tr Comparing the calculated spectrum with the experimental one allows for a confident assignment of each band to a specific molecular motion. iosrjournals.org

Table 4: Illustrative Calculated vs. Experimental Vibrational Frequencies for Benzoyl Chloride

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | ~1775 (often appears as a doublet due to Fermi resonance) | 1775, 1734 |

| C-Cl Stretch | ~665 | 665 |

| Phenyl Ring C-C-C Bending | ~692 | 692 |

Note: This table is based on data for unsubstituted benzoyl chloride and serves as an example of the correlation between calculated and experimental vibrational data. dergipark.org.tr

Future Research Directions and Emerging Trends for 4 Hydroxyphenyl Oxo Acetyl Chloride

Development of Novel Synthetic Routes with Enhanced Efficiency

The pursuit of more efficient and sustainable methods for the synthesis of (4-Hydroxyphenyl)(oxo)acetyl chloride is a key area of future research. Traditional batch methods for producing acyl chlorides often involve hazardous reagents like thionyl chloride or oxalyl chloride, generating significant waste. organicchemistrytutor.com Future strategies will likely focus on "green chemistry" principles to mitigate these issues. rsc.org

Key areas of development include:

Catalytic Approaches: Minimizing the use of stoichiometric, corrosive chlorinating agents by developing catalytic methods is a primary goal. This could involve novel catalysts that can activate the corresponding carboxylic acid, (4-hydroxyphenyl)(oxo)acetic acid, towards chlorination under milder conditions.

Alternative Chlorinating Agents: Investigating less hazardous and more atom-economical chlorinating agents will be crucial. Reagents that are solid-supported or can be generated in situ would offer significant advantages in terms of handling and safety.

Solvent-Free and Aqueous Systems: The development of synthetic routes that operate in the absence of volatile organic solvents or even in aqueous media would represent a significant leap in sustainability. While the reactivity of acyl chlorides with water presents a challenge, research into biphasic systems or protective group strategies could offer viable solutions.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Chlorinating Agent | Potential Advantages | Potential Challenges |

| Conventional Batch | Thionyl Chloride (SOCl₂) | Well-established, high yield | Corrosive, toxic byproducts (SO₂, HCl) |

| Catalytic Chlorination | e.g., Vilsmeier reagent (catalytic) | Reduced waste, milder conditions | Catalyst development and recovery |

| Flow Chemistry | Phosgene (generated in situ) | Enhanced safety, precise control | High initial equipment cost |

| Green Chemistry Approach | e.g., Solid-supported chlorinating agent | Easier handling, reduced waste | Reagent efficiency and recyclability |

Disclaimer: This table presents a hypothetical comparison based on general principles of acyl chloride synthesis and emerging trends in green chemistry.

Exploration of Unprecedented Reaction Pathways and Reactivity Patterns

The dual reactivity of this compound, stemming from the acyl chloride and the phenolic hydroxyl group, offers a rich landscape for exploring novel chemical transformations. While its role as an acylating agent is well-understood, future research will likely delve into more complex and unprecedented reaction pathways.

Future explorations may include:

Orthogonal Reactivity: Developing conditions that allow for the selective reaction of either the acyl chloride or the phenol (B47542). This would enable the molecule to be used in sequential one-pot reactions, building molecular complexity efficiently.

Intramolecular Cyclizations: Designing reactions where the two functional groups react intramolecularly to form novel heterocyclic scaffolds. These structures could be of interest in medicinal chemistry and materials science.

Radical-Mediated Reactions: Investigating the participation of this compound in radical reactions. Photoredox catalysis could be employed to generate acyl radicals, which could then engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net

Reactivity in "On-Water" Conditions: Exploring the surprising reactivity of highly reactive intermediates in aqueous environments, which can sometimes lead to unexpected and highly efficient transformations.

Integration into Flow Chemistry and Continuous Synthesis Methodologies

The high reactivity of acyl chlorides like this compound makes them ideal candidates for integration into continuous flow manufacturing processes. acs.orgnih.gov Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly when dealing with hazardous reagents or unstable intermediates. nih.gov

Key trends in this area are:

In Situ Generation and Consumption: A major advantage of flow chemistry is the ability to generate reactive intermediates in situ and immediately use them in a subsequent reaction step. researchgate.netresearchgate.net This minimizes the risks associated with the handling and storage of unstable compounds like this compound.

Telescoped Synthesis: Integrating the synthesis and subsequent reaction of this compound into a continuous, multi-step sequence without the need for intermediate isolation and purification. nih.gov This can dramatically reduce manufacturing time and waste.

Process Automation and Optimization: Utilizing automated flow systems to rapidly screen reaction conditions and optimize for yield, purity, and throughput. This data-driven approach can accelerate the development of robust and efficient manufacturing processes for pharmaceuticals and other fine chemicals derived from this building block. acs.org

Table 2: Illustrative Parameters for a Continuous Flow Synthesis Involving this compound

| Parameter | Value Range | Rationale |

| Reactor Type | Microreactor, Packed-bed reactor | High surface-to-volume ratio for efficient heat transfer |

| Residence Time | 1 - 20 minutes | Precise control over reaction time to maximize conversion and minimize side reactions |

| Temperature | 25 - 150 °C | Superheating of solvents is possible in pressurized flow systems, accelerating reaction rates |

| Pressure | 1 - 10 bar | Prevents solvent boiling and can influence reaction kinetics |

Disclaimer: The values in this table are illustrative and would need to be determined experimentally for a specific reaction.

Design of Catalytic Systems Utilizing this compound as a Precursor or Activator

Beyond its role as a building block, this compound has the potential to be used in the development of novel catalytic systems.

Future research directions could involve:

Ligand Synthesis: The phenolic hydroxyl group provides a convenient handle for attaching the molecule to a metal center or a larger organic scaffold, allowing for the synthesis of new ligands for transition metal catalysis. The electronic properties of the resulting catalyst could be tuned by modifying the aroyl chloride moiety.

Catalyst Activation: The high reactivity of the acyl chloride could be harnessed to activate pre-catalysts or generate catalytic species in situ. For example, it could be used to generate Lewis acidic species that can catalyze a range of organic transformations.

Organocatalysis: The molecule itself, or derivatives thereof, could be explored as organocatalysts. The combination of a hydrogen bond donor (phenol) and an electrophilic center (acyl chloride or its derivatives) could enable unique modes of substrate activation.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research, and its application to this compound is expected to yield significant insights. researchgate.net

Emerging trends in this area include:

Reaction Pathway Prediction: Using quantum mechanical methods like Density Functional Theory (DFT) to model potential reaction pathways, identify transition states, and calculate activation energies. ajpchem.org This can help in understanding the factors that control the regioselectivity and stereoselectivity of its reactions and in predicting unprecedented reactivity.

Catalyst Design: Computationally screening potential catalyst structures for reactions involving this compound to identify promising candidates for experimental investigation. This can significantly accelerate the catalyst development process.

Machine Learning for Reactivity Prediction: Employing machine learning algorithms trained on large datasets of chemical reactions to predict the outcome of reactions involving this compound under various conditions. arxiv.orgnih.govarxiv.org These models can help in identifying optimal reaction parameters and in discovering novel transformations.

Table 3: Key Parameters for Computational Modeling of this compound Reactivity

| Computational Method | Parameter to be Investigated | Expected Insight |

| Density Functional Theory (DFT) | Transition state energies | Understanding of reaction mechanisms and kinetics |

| Molecular Dynamics (MD) | Solvation effects | Role of the solvent in modulating reactivity |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of electronic properties with reactivity | Predictive models for the reactivity of derivatives |

Disclaimer: This table provides a general overview of computational approaches and their potential applications to the study of this specific compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products